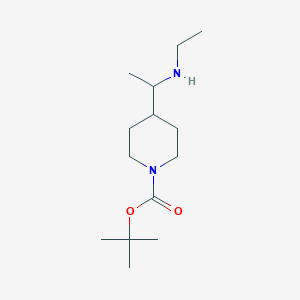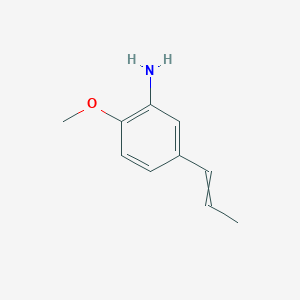
Benzenamine, 2-methoxy-5-(1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-prop-1-enylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) and a prop-1-enyl group (-CH=CH₂) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-prop-1-enylaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with prop-1-enyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-methoxy-5-prop-1-enylaniline may involve more efficient and scalable methods, such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and selectivity. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-prop-1-enylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.
Scientific Research Applications
2-Methoxy-5-prop-1-enylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-prop-1-enylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-prop-1-enylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxy-5-methylaniline: Similar structure but with a methyl group instead of a prop-1-enyl group.
Uniqueness
2-Methoxy-5-prop-1-enylaniline is unique due to the presence of both a methoxy group and a prop-1-enyl group on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
374565-62-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-5-prop-1-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7H,11H2,1-2H3 |
InChI Key |
PZIDOSMYTMUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



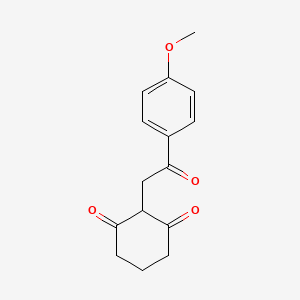


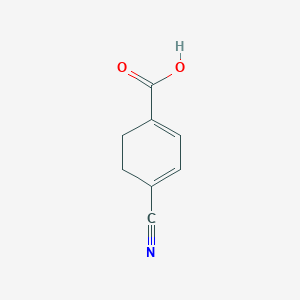

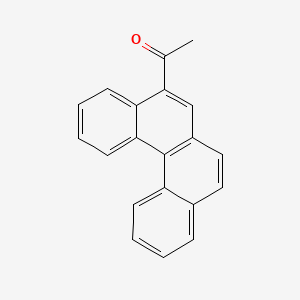
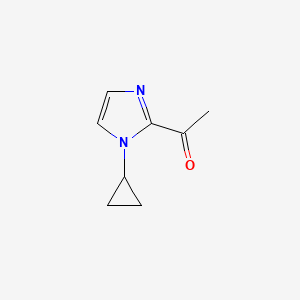
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
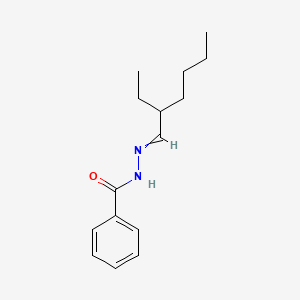
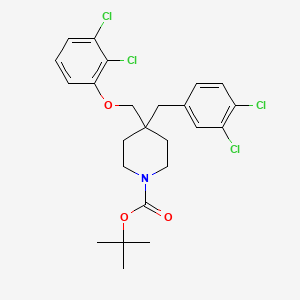
![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
